molecular formula C9H10O3 B2857677 2-Hydroxy-4-methoxy-3-methylbenzaldehyde CAS No. 54700-36-6

2-Hydroxy-4-methoxy-3-methylbenzaldehyde

Cat. No.: B2857677
CAS No.: 54700-36-6
M. Wt: 166.176
InChI Key: MWCPNBQNOZAZCM-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C9H10O3 It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, methoxy, and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methoxy-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with methylating agents under controlled conditions. For example, the compound can be prepared by reacting 2-hydroxy-4-methoxybenzaldehyde with methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: 2-Hydroxy-4-methoxy-3-methylbenzoic acid.

    Reduction: 2-Hydroxy-4-methoxy-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-4-methoxy-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxy-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the oxidation of substrates like L-DOPA.

Comparison with Similar Compounds

2-Hydroxy-4-methoxy-3-methylbenzaldehyde can be compared with other similar compounds, such as:

    2-Hydroxy-4-methoxybenzaldehyde: Lacks the methyl group at the 3-position.

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Has a hydroxyl group at the 4-position and a methoxy group at the 3-position, but lacks the methyl group.

    2-Hydroxy-3-methylbenzaldehyde: Lacks the methoxy group at the 4-position.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-4-methoxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-8(12-2)4-3-7(5-10)9(6)11/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCPNBQNOZAZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,4-dimethoxy 3-methyl benzaldehyde (3.75 g, 20.8 mmole) and beryllium chloride (5.0 g, 62.5 mmole) in anhydrous toluene (50 mL) was heated to reflux for 3.5 hour. The solvent was evaporated under reduced pressure to yield an orange residue, which was treated with 2 N HCl. The compound was extracted with methylene chloride and the organic layer was dried over anhydrous MgSO4. The filtrate was evaporated and dried in vacuo to give an orange solid (3.4 g, 99%): LCMS m/z 168.05 (M+H). 1H NMR (CDCl3/300 MHz) 11.45 (s, 1H), 9.72 (s, 1H), 7.37 (d, 1H, J=8.7 Hz), 6.57 (d, 1H, J=8.7 Hz), 3.92 (s, 3H), 2.10 (s, 3H).
Quantity
3.75 g
Type
reactant
Reaction Step One
Name
beryllium chloride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
99%

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